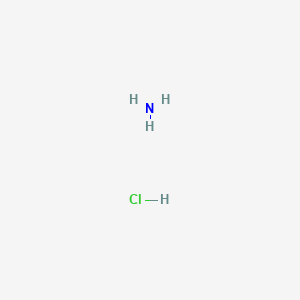

Ammonium chloride

説明

Ammonium chloride (NH₄Cl) is an inorganic compound composed of ammonium cations (NH₄⁺) and chloride anions (Cl⁻). It is a white crystalline salt with high solubility in water (≈383 g/L at 25°C) and a characteristic salty-bitter taste . Industrially, it is synthesized by reacting ammonia (NH₃) with hydrogen chloride (HCl) or as a byproduct of the Solvay process. High-purity NH₄Cl (99.99%) is commercially available from suppliers like Alfa Aesar and Sigma Aldrich .

特性

Key on ui mechanism of action |

Ammonium chloride increases acidity by increasing the amount of hydrogen ion concentrations. Ammonium chloride can be used as an expectorant due to its irritative action on the bronchial mucosa. This effect causes the production of respiratory tract fluid which in order facilitates the effective cough. The acid-forming properties of ammonium chloride result from dissociation of the salt to an ammonium cation and a chloride anion. In patients with normal hepatic function, the ammonium cation is converted to urea by the liver and a hydrogen cation is released which reacts with a bicarbonate ion to form water and carbon dioxide. The chloride anion combines with fixed bases in the extracellular fluid, thereby reducing the alkaline reserve of the body. The net result is the displacement of bicarbonate ions by chloride anions. The displacement of bicarbonate by chloride alters the bicarbonate:carbonic acid ratio if the body and acidosis results. The increased chloride concentration in the extracellular fluid produces an increased load to the renal tubules and appreciable amounts of chloride anions escape reabsorption. These anions are excreted along with cations and water. Sodium is the principal cation excreted; however, potassium excretion may also be increased to some degree. By increasing the excretion of both extracellular electrolytes and water, ammonium chloride causes a net loss of extracellular fluid and promotes the mobilization of edema fluid. |

|---|---|

CAS番号 |

12125-02-9 |

分子式 |

ClH4N |

分子量 |

53.49 g/mol |

IUPAC名 |

azanium;chloride |

InChI |

InChI=1S/ClH.H3N/h1H;1H3 |

InChIキー |

NLXLAEXVIDQMFP-UHFFFAOYSA-N |

不純物 |

Principal impurity is NaCl. |

SMILES |

[NH4+].[Cl-] |

正規SMILES |

[NH4+].[Cl-] |

沸点 |

Sublimes (NIOSH, 2024) Sublimes 338 °C (sublimes) 520 °C sublimes |

Color/Form |

Colorless crystals or crystalline masses, or white, granular powder Colorless cubic crystals A white, fine or coarse, crystalline powder Finely divided, ... white particulate dispersed in air. /Ammonium chloride fume/ |

密度 |

1.53 at 68 °F (USCG, 1999) - Denser than water; will sink 1.519 g/cu cm 1.5 g/cm³ 1.53 |

melting_point |

662 °F (Sublimes) (NIOSH, 2024) 520.1 (triple point; decomposes) 662 °F (sublimes) 662 °F (Sublimes) |

他のCAS番号 |

12125-02-9 54450-56-5 |

物理的記述 |

Ammonium chloride is a white crystalline solid. It is soluble in water(37%). The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses. Dry Powder; NKRA; Pellets or Large Crystals; Liquid; Pellets or Large Crystals, Liquid; Other Solid Finely divided, odorless, white particulate dispersed in air; [NIOSH] ODOURLESS COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. Finely divided, odorless, white particulate dispersed in air. |

ピクトグラム |

Irritant |

関連するCAS |

54450-56-5 ((ammonium)HCl2)) 12125-02-9 (Parent) |

賞味期限 |

Stable under recommended storage conditions. Concentrated solution of ammonium chloride may crystallize when exposed to low temperatures. May volatize and condense on cool surfaces. |

溶解性 |

37 % (NIOSH, 2024) Strongly endothermic; sublimes without melting; somewhat hygroscopic; tendency to cake; hydrochloric acid and sodium chloride decrease solubility in water In water, 39.5 g/100 g water at 25 °C Almost insoluble in acetone, ether, ethyl acetate; soluble in alcohol 28.3% (wt/wt) in water at 25 °C Soluble in liquid ammonia For more Solubility (Complete) data for AMMONIUM CHLORIDE (10 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 28.3 37% |

同義語 |

Ammonium Chloride; Amchlor; Ammoneric; Amoklor; Catalyst RD; Darammon; Darvan 20; Sal Ammoniac; Salammoniacus; Salmiac; Salmiacum |

蒸気圧 |

1 mmHg at 321 °F (NIOSH, 2024) 1 Pa at 91 °C (solid); 10 Pa at 121 °C (solid); 100 Pa at 159 °C (solid); 1kPa at 204.7 °C (solid); 10 kPa at 263.1 °C (solid); 100 kPa at 339.5 °C (solid) Vapor pressure, kPa at 160 °C: 0.13 1 mmHg at 321 °F (321 °F): 1 mmHg |

製品の起源 |

United States |

準備方法

Direct Reaction of Ammonia and Hydrochloric Acid

The most fundamental method involves the neutralization of ammonia (NH₃) with hydrochloric acid (HCl):

Crystallization and Purification from Industrial-Grade NH₄Cl

Industrial-grade NH₄Cl often contains impurities such as sodium (Na⁺), potassium (K⁺), and sulfate (SO₄²⁻). A patented purification process involves:

-

Dissolution: Industrial NH₄Cl is dissolved in deionized water at 60–90°C to achieve saturation (65.6 g/100 g at 80°C) .

-

Crystallization: Slow cooling to 5°C induces selective crystallization, exploiting the lower solubility of NH₄Cl compared to impurities.

-

Filtration and Rinsing: Crystals are filtered at 5°C and rinsed with cold saturated NH₄Cl solution to remove surface impurities .

Table 1: Temperature-Dependent Solubility and Purity

| Temperature (°C) | Solubility (g/100 g H₂O) | Purity After Crystallization (%) |

|---|---|---|

| 80 | 65.6 | 98.5 |

| 25 | 37.2 | 99.2 |

| 5 | 29.4 | 99.8 |

This method achieves >99.5% purity, making it suitable for pharmaceutical applications .

Ion Exchange Resin-Based Purification

High-purity NH₄Cl (≥99.9%) for electronics or analytical reagents requires advanced purification. A two-step ion exchange process is employed:

-

Cation Exchange: A resin (e.g., Dowex 50WX8) is converted to the ammonium form using NH₄OH.

-

Impurity Removal: Industrial NH₄Cl solution is passed through the resin, where Na⁺ and K⁺ ions are replaced by NH₄⁺.

Table 2: Impurity Levels Before and After Ion Exchange

| Impurity | Initial Concentration (ppm) | Post-Treatment (ppm) |

|---|---|---|

| Na⁺ | 450 | <5 |

| K⁺ | 320 | <3 |

| Fe³⁺ | 12 | <1 |

This method reduces metallic impurities to sub-ppm levels, meeting semiconductor-grade standards .

Solvent Extraction and Vacuum Distillation

Patents describe niche methods for allyl this compound synthesis, which share principles applicable to NH₄Cl production. For example:

-

Nonpolar Solvent Use: Allyl amine dissolved in naphtha or white oil reacts with HCl gas at <10°C to form allyl this compound .

-

Vacuum Distillation: Unreacted allyl amine (b.p. 56°C) and HCl (b.p. −85°C) are removed under vacuum at 60–100°C, leaving high-purity product .

While tailored for organoammonium salts, this approach highlights the role of temperature control and solvent selection in minimizing byproducts.

Comparative Analysis of Industrial Methods

Table 3: Method Comparison for NH₄Cl Production

| Method | Purity (%) | Yield (%) | Scalability | Energy Intensity |

|---|---|---|---|---|

| Direct Reaction | 95–98 | 90 | High | Low |

| Crystallization | 99.5 | 85 | Moderate | Moderate |

| Ion Exchange | 99.9+ | 75 | Low | High |

| Solvent Extraction | 99.2–99.5 | 80 | Low | High |

Emerging Trends and Challenges

-

Green Chemistry: Efforts to minimize solvent use and energy consumption are critical. The crystallization method’s reliance on temperature gradients offers a low-energy pathway .

-

Impurity Profiling: Advanced spectroscopic methods (e.g., ICP-MS) are now standard for verifying ultra-high purity NH₄Cl .

化学反応の分析

科学研究における用途

塩化アンモニウムは、科学研究において幅広い用途があります。

-

化学: : 特定の化学反応を起こしたり、さまざまな化合物の特性を調べたりするために、実験室の実験で試薬として使用されます {_svg_2}.

-

生物学: : 塩化アンモニウムは、生物学研究における緩衝液として、および化学反応のアンモニア源として使用されます。 また、ACK (アンモニウム-塩化物-カリウム) 溶解緩衝液にも使用されます.

-

医学: : 医薬品では、塩化アンモニウムは、気管支粘膜への刺激作用により呼吸器液の分泌を促進するため、咳止めシロップの去痰剤として使用されます.

-

工業: : 金属から酸化物コーティングを除去し、はんだの付着を改善するために、亜鉛めっき、スズメッキ、はんだ付けのフラックスで広く使用されています. さらに、肥料の窒素源として、乾電池の電解質としても使用されます.

科学的研究の応用

Scientific Research Applications

1.1 Buffer Solutions

Ammonium chloride is commonly used in buffer solutions to maintain a stable pH during biochemical reactions. Its ability to act as a weak acid or base makes it particularly useful in biological experiments where pH fluctuations can affect outcomes .

1.2 Protein Purification

In protein chemistry, this compound is employed for salting out proteins from solution. By increasing the ionic strength of the solution, it promotes protein precipitation, allowing for the separation and purification of specific proteins from complex mixtures .

1.3 Cell Lysis

this compound is utilized to lyse cells in various biological studies. For instance, it has been effective in lysing human red blood cells for research on cellular components and interactions . This application is crucial for studies involving protein isolation and analysis.

1.4 Fixative Agent

In histology, this compound serves as a fixative for tissues and cells, preserving their structure for microscopic examination. This property is essential in preparing samples for detailed analysis in medical research .

1.5 Cooling Baths

The compound can create low-temperature cooling baths when dissolved in water, making it valuable in laboratory settings for temperature-sensitive experiments .

Medical Applications

2.1 Treatment of Metabolic Alkalosis

this compound acts as a systemic acidifier and is used in the treatment of severe metabolic alkalosis. It helps to correct acid-base imbalances by providing ammonium ions that are metabolized to urea, thereby increasing acidity in the body .

2.2 Expectorant in Cough Medicine

In pharmaceuticals, this compound is included as an expectorant in cough syrups, aiding in the relief of coughs by thinning mucus and promoting its expulsion from the respiratory tract .

Industrial Applications

3.1 Fertilizers

As a nitrogen source, this compound is widely used in fertilizers to enhance plant growth by providing essential nutrients . Its application helps improve soil fertility and crop yield.

3.2 Food Industry

In food processing, this compound serves as a food additive, particularly as a yeast nutrient in bread-making processes. It enhances fermentation and improves the quality of baked goods .

3.3 Metalwork

this compound is utilized as a flux in metalworking processes such as tinning and galvanizing. It helps clean metal surfaces and facilitates the bonding of metals during soldering operations .

Environmental Applications

4.1 CO₂ Capture

Recent studies have explored the use of this compound in capturing carbon dioxide (CO₂) from industrial emissions. The compound reacts with CO₂ to form bicarbonate precipitates, which can be further processed into useful materials like soda ash .

Case Studies

作用機序

塩化アンモニウムは、水素イオンの濃度を高めることで酸性度を高めます。体内では、アンモニウムイオン (NH₄⁺) は酸塩基平衡の維持に重要な役割を果たします。腎臓は、特に代謝性アシドーシスの補償機構として、ナトリウムの代わりにアンモニウムを使用して固定アニオンと結合させ、酸塩基平衡を維持します。 肝臓では、塩化アンモニウムは尿素に変換され、水素イオンと塩化物イオンが細胞外液に放出されます .

類似化合物との比較

Methylammonium Chloride (CH₃NH₃Cl)

Benzethonium Chloride (C₂₇H₄₂ClNO₂)

Guanidinium Chloride (C(NH₂)₃⁺Cl⁻)

- Structure: Contains a planar guanidinium cation with three amino groups.

- Hygroscopicity : Comparable to acetamidinium chloride but significantly higher than NH₄Cl .

- Applications : Protein denaturant in biochemistry, unlike NH₄Cl’s buffering role.

Physicochemical Properties

Notes:

- NH₄Cl’s moderate hygroscopicity contrasts with acetamidinium chloride’s high moisture sensitivity, limiting its use in humid environments .

- NH₄Cl and KCl share similar solubility but differ in taste profiles; KCl has a stronger bitter aftertaste .

Mechanistic Differences in Lysosomal Inhibition

Implications: NH₄Cl is less potent than ionophores but offers reversible pH modulation, making it suitable for transient lysosomal studies .

Industrial and Environmental Roles

Quaternary Ammonium Salts (e.g., Alkyl Dimethylbenzyl this compound) :

- Structure : Four alkyl groups bonded to N⁺, unlike NH₄Cl’s single NH₄⁺ .

- Function : Detergents/disinfectants with cationic surfactant properties. NH₄Cl lacks surfactant activity but is used in resin regeneration (e.g., MIEX®GOLD for PFAS removal via Cl⁻ exchange) .

- Toxicity : Quaternary salts show high aquatic toxicity, whereas NH₄Cl is less ecotoxic .

Ammonium Sulfate ((NH₄)₂SO₄) :

- Nitrogen Content : Higher N% (21%) vs. NH₄Cl (26%), but slower release in fertilizers due to lower solubility .

生物活性

Ammonium chloride (NH₄Cl) is an inorganic compound with a variety of biological activities and applications in both clinical and laboratory settings. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a white crystalline salt that is highly soluble in water. It is commonly used in various industries, including pharmaceuticals, food processing, and as a laboratory reagent. Its biological activities are primarily attributed to its role in modulating pH levels, acting as an electrolyte, and influencing cellular processes.

- pH Modulation : this compound can decrease intracellular pH, which has been shown to affect various cellular processes including protein synthesis and mitochondrial function .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain pathogens, particularly when used in conjunction with other agents .

- Neurotransmission Effects : Studies have demonstrated that this compound influences neuronal excitability and synaptic vesicle release by altering calcium ion dynamics within neurons .

Antiviral Properties

A study highlighted the potential of this compound as an adjunctive treatment in COVID-19 patients. The addition of this compound to standard care resulted in a significant reduction in viral load and improved clinical outcomes compared to control groups .

| Outcome | This compound (N = 60) | Control (N = 60) | p-Value |

|---|---|---|---|

| All-cause mortality at 30 days | 10% | 3.3% | 0.195 |

| ICU admission requiring mechanical ventilation | 13.3% | 18.2% | 0.895 |

| Reduced viral load | Significant decrease | Not applicable | 0.014 |

Case Studies

- Intentional Ingestion : A case study documented severe gastrointestinal injuries following the intentional ingestion of a dilute this compound solution. The patient experienced significant morbidity, highlighting the potential hazards associated with high concentrations of this compound .

- Exercise Physiology : In a controlled study involving male Wistar rats, administration of this compound prior to exercise showed varied effects on muscle protein synthesis. While it inhibited myofibrillar protein synthesis in one muscle type, it enhanced mitochondrial protein synthesis in another, suggesting complex interactions depending on the physiological context .

Summary of Key Studies

- Antimicrobial Activity : this compound has been shown to inhibit the growth of certain bacteria and fungi, particularly when combined with other quaternary ammonium compounds (QACs). The effectiveness varies based on the chain length of the alkyl groups present in these compounds .

- Neurophysiological Effects : Research indicates that even low concentrations of this compound can lead to significant changes in neuronal activity, including alterations in synaptic vesicle dynamics and intracellular calcium levels .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling ammonium chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves, tightly sealed safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Ensure local exhaust ventilation (10 air changes per hour) to maintain airborne concentrations below recommended exposure limits (RELs) .

- Emergency Measures : Install eyewash stations and safety showers in work areas. Contaminated clothing should be removed immediately and laundered separately .

- Hygiene : Avoid eating/drinking in labs and wash hands thoroughly after handling .

Q. How is this compound synthesized at the laboratory scale?

- Methodological Answer :

- Direct Reaction : Bubble hydrogen chloride gas (HCl) through aqueous ammonia (NH₃) to precipitate NH₄Cl:

NH₃ + HCl → NH₄Cl. - Solvay Process Adaptation : React CO₂ and NH₃ in a brine solution to produce NH₄Cl and Na₂CO₃. Monitor pH and temperature to optimize yield .

Q. What are the critical physical properties of this compound relevant to experimental design?

- Key Properties :

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | >300°C (decomposes) | [1, 21] |

| Solubility in Water | 244 g/L (0°C), 383 g/L (100°C) | [1, 17] |

| pH (5% solution) | ~5.5 | [1] |

| Crystal Structure | Cubic or dendritic (process-dependent) | [13] |

Q. Which analytical methods are suitable for quantifying this compound purity?

- Common Techniques :

- Titration : Use silver nitrate (AgNO₃) for chloride ion quantification via Mohr’s method .

- Gravimetric Analysis : Precipitate NH₄Cl with excess AgNO₃, filter, and weigh AgCl residue .

- Spectroscopy : FTIR analysis (e.g., NIST database peaks at 1,430 cm⁻¹ for NH₄⁺ and 700 cm⁻¹ for Cl⁻) .

Advanced Research Questions

Q. How can crystallization kinetics of this compound be modeled to control crystal size and morphology?

- Methodological Answer :

- Population Balance Modeling (PBM) : Incorporate growth, nucleation, and attrition rates into a 2D model to predict crystal size distribution .

- In-Situ Monitoring : Use laser diffraction or microscopy to track crystal growth in real time. Adjust supersaturation levels (via cooling rate or solvent evaporation) to tailor morphology .

Q. What experimental strategies mitigate contradictions in solubility data under varying temperatures?

- Approach :

- Controlled Replicates : Perform triplicate solubility measurements at 10°C intervals (0–100°C) using gravimetric methods.

- Data Validation : Cross-reference results with NIST Standard Reference Database 69 and account for impurities (e.g., residual NH₃ or NaCl) .

Q. How does this compound exposure induce metabolic acidosis, and how can this risk be managed in animal studies?

- Mechanism & Mitigation :

- Toxicology : NH₄Cl dissociates into NH₄⁺ and Cl⁻, lowering blood pH. Symptoms include hyperventilation, nausea, and renal stress .

- Dose Control : Limit oral doses to <50 mg/kg in rodent models. Monitor blood pH and electrolyte levels post-administration .

Q. What copolymerization techniques utilize this compound derivatives for advanced material synthesis?

- Case Study :

- Polycationic Dye-Fixatives : Copolymerize dimethyldiallylthis compound (DMDAAC) with carboxymethyl diallylamine (CMDA) using APS initiators. Optimize molar ratios (e.g., 1:1 to 1:3) to enhance dye adhesion on cotton .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。